REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][C@H:11](O)[CH2:10][C@@H:9]1[C:14](O)=O)=O)(C)(C)C.N[C:18]1[CH:19]=[C:20]([CH:24]=[C:25]([C:27]([O:29]C)=O)[CH:26]=1)[C:21]([OH:23])=[O:22].[CH3:31]OC(C1C=C(C=C([N+]([O-])=O)C=1)C(O)=O)=O>[Pd].CO>[CH2:12]([N:8]([CH2:9][CH2:14][CH3:31])[C:27]([C:25]1[CH:24]=[C:20]([CH:19]=[CH:18][CH:26]=1)[C:21]([OH:23])=[O:22])=[O:29])[CH2:11][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](C[C@H](C1)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1)C(=O)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was shaken in hydrogenator under hydrogen at 50 psi for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(=O)C=1C=C(C(=O)O)C=CC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |